



Application Notes: Jurkat Cell NFAT Luciferase Reporter Assay for Compound Screening

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Compound of Interest		
Compound Name:	LH1307	
Cat. No.:	B608558	Get Quote

Introduction

The Jurkat cell line, an immortalized line of human T lymphocytes, serves as a widely used model for studying T-cell activation and signaling pathways. One of the key pathways in T-cell activation is the Nuclear Factor of Activated T-cells (NFAT) signaling cascade. Upon T-cell receptor (TCR) stimulation, a series of intracellular events leads to the activation of the transcription factor NFAT, which then translocates to the nucleus and induces the expression of various genes crucial for the immune response, including cytokines like IL-2.

The Jurkat NFAT luciferase reporter assay is a robust and sensitive method used to screen for compounds that modulate T-cell activation. This cell-based assay utilizes a Jurkat cell line stably transfected with a reporter construct containing the firefly luciferase gene under the transcriptional control of NFAT response elements. Activation of the NFAT signaling pathway leads to the expression of luciferase, and the resulting luminescence can be easily quantified to assess the level of T-cell activation. This application note provides a detailed protocol for performing a Jurkat cell NFAT luciferase reporter assay to evaluate the activity of a test compound, here referred to as **LH1307**.

Principle of the Assay

In resting T-cells, NFAT is phosphorylated and resides in the cytoplasm.[1][2] T-cell activation, initiated by the engagement of the T-cell receptor (TCR), triggers a signaling cascade that results in an increase in intracellular calcium levels.[3] This rise in calcium activates the phosphatase calcineurin.[3][4] Calcineurin then dephosphorylates NFAT, exposing a nuclear

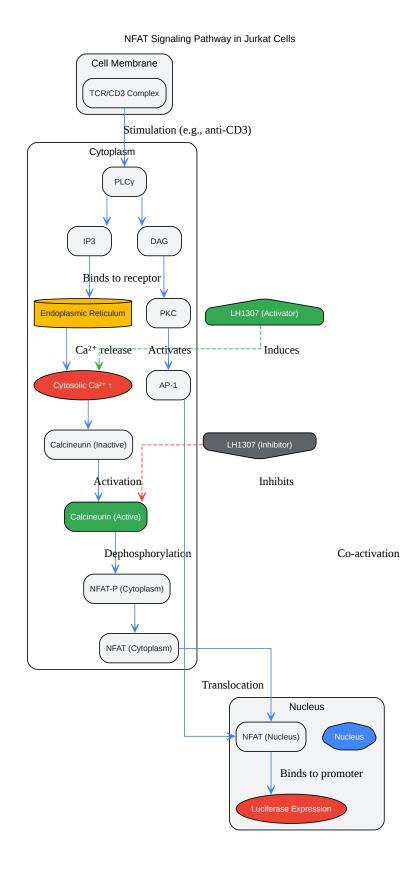




localization signal and leading to its translocation into the nucleus.[1][2][3][4] In the nucleus, NFAT binds to specific response elements in the promoter regions of target genes, driving their transcription.[3][4] In this reporter assay, the target gene is firefly luciferase, and its expression level, measured as luminescence, serves as a direct readout of NFAT activity.

NFAT Signaling Pathway Diagram





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Caption: Simplified NFAT signaling pathway in Jurkat T-cells leading to luciferase reporter gene expression.

Experimental Protocols

Materials and Reagents

Reagent Reagent	Supplier	Catalog No.
Jurkat-NFAT-Luciferase Reporter Cells	BPS Bioscience	60621
RPMI-1640 Medium	Thermo Fisher	11875093
Fetal Bovine Serum (FBS)	Thermo Fisher	26140079
Penicillin-Streptomycin	Thermo Fisher	15140122
Puromycin	InvivoGen	ant-pr-1
96-well white, clear-bottom plates	Corning	3610
Phorbol 12-myristate 13-acetate (PMA)	Sigma-Aldrich	P8139
Ionomycin	Sigma-Aldrich	10634
ONE-Step Luciferase Assay System	BPS Bioscience	60690
Test Compound (LH1307)	-	-
DMSO	Sigma-Aldrich	D2650

Cell Culture and Maintenance

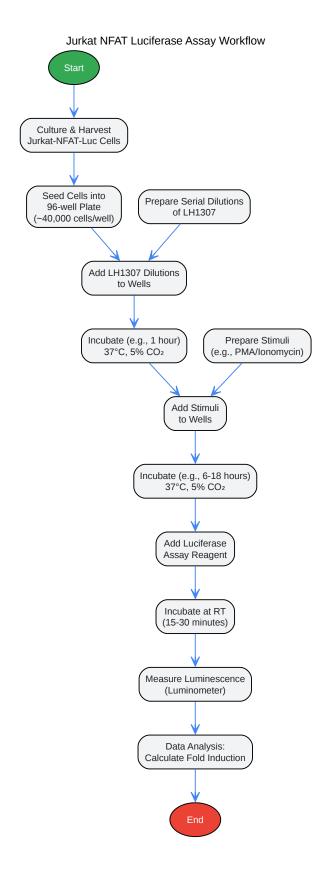
- Thawing Cells: Upon receiving the frozen vial of Jurkat-NFAT-Luciferase reporter cells, quickly thaw them in a 37°C water bath.[5] Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed RPMI-1640 medium supplemented with 10% FBS.[5]
- Centrifugation: Centrifuge the cell suspension at 1000 x g for 3 minutes to pellet the cells.



- Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh growth medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
- Culturing: Transfer the cell suspension to a T25 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[5][6]
- Passaging: Monitor cell density and maintain the culture between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by centrifuging and resuspending the cells in fresh growth medium.
- Selection: For stable cell lines, the growth medium should be supplemented with a selection antibiotic such as puromycin (concentration to be optimized, e.g., 3 μg/mL).[5]

Experimental Workflow Diagram





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Caption: Step-by-step workflow for the Jurkat NFAT luciferase reporter assay.



Assay Protocol

This protocol is designed for a 96-well plate format. All conditions should be tested in triplicate. [1]

- Cell Seeding: Harvest Jurkat-NFAT-Luciferase cells in the log phase of growth. Centrifuge
 and resuspend the cells in assay medium (e.g., RPMI-1640 with 1% FBS). Seed
 approximately 40,000 cells in 90 μL of assay medium into each well of a white, clear-bottom
 96-well plate.[1][2] Include wells without cells for background luminescence measurement.[1]
- Compound Preparation: Prepare serial dilutions of the test compound (LH1307) in assay medium at 10-fold the desired final concentration. The final DMSO concentration should not exceed 0.5%.[1]
- Compound Addition: Add 10 μ L of the diluted compound to the appropriate wells. For control wells, add 10 μ L of assay medium with the corresponding DMSO concentration.

• Stimulation:

- For screening inhibitors: After a pre-incubation with the compound (e.g., 1 hour), add a stimulating agent. A common combination is PMA (phorbol 12-myristate 13-acetate) and Ionomycin, which bypass the TCR to activate PKC and induce calcium influx, respectively. [1][2][3][7] Prepare a 10x stock of the stimulant (e.g., 50 ng/mL PMA and 1 μM Ionomycin final concentration) and add 10 μL to the wells.
- \circ For screening activators: Add 10 μ L of the compound dilutions directly to the cells without other stimulants.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 18 hours. The optimal incubation time should be determined empirically.[1][5]
- Luminescence Measurement:
 - Equilibrate the plate and the luciferase assay reagent to room temperature.
 - Add 100 μL of the ONE-Step Luciferase Assay reagent to each well.[2]



- Incubate the plate at room temperature for 15-30 minutes with gentle rocking to ensure cell lysis and signal development.[2][3]
- Measure the luminescence using a microplate luminometer.

Data Analysis

- Background Subtraction: Subtract the average luminescence from the cell-free control wells from all other readings.[3]
- Fold Induction Calculation: Calculate the fold induction of NFAT activity for each condition using the following formula:
 - Fold Induction = (Luminescence of treated well) / (Luminescence of unstimulated control well)[3]
- Dose-Response Curves: For dose-response experiments, plot the fold induction against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 values.

Data Presentation

The quantitative data from the assay should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Effect of LH1307 on NFAT-Luciferase Activity in Jurkat Cells



Treatment Group	Concentrati on	Average Luminesce nce (RLU)	Standard Deviation	Fold Induction vs. Unstimulate d	% Inhibition (vs. Stimulated)
Unstimulated Control	-	1,500	120	1.0	N/A
Stimulated Control (PMA/Ionomy cin)	-	45,000	3,500	30.0	0%
LH1307	0.1 μΜ	42,500	2,800	28.3	5.6%
LH1307	1 μΜ	25,000	1,900	16.7	44.4%
LH1307	10 μΜ	5,000	450	3.3	88.9%
LH1307	100 μΜ	1,600	150	1.1	96.4%

RLU: Relative Light Units. Data presented are hypothetical and for illustrative purposes only.

Conclusion

The Jurkat NFAT luciferase reporter assay is a powerful tool for high-throughput screening and characterization of compounds that modulate T-cell activation. The detailed protocol provided in these application notes offers a reliable method for assessing the efficacy and potency of novel immunomodulatory compounds like **LH1307**. The use of structured data presentation and clear graphical representations of the underlying biological pathways and experimental procedures enhances the interpretability and utility of the assay results for researchers in immunology and drug development.

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